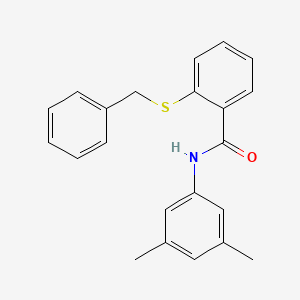![molecular formula C17H15N3OS2 B5883338 N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been synthesized through different methods. The purpose of
Mecanismo De Acción
The mechanism of action of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including tyrosinase, urease, and acetylcholinesterase. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has a significant inhibitory effect on the growth of various microbial and fungal strains. Additionally, this compound has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase, urease, and acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has several advantages and limitations for lab experiments. One of the advantages is that it has a significant inhibitory effect on the growth of various microbial and fungal strains, making it a potential candidate for antimicrobial and antifungal therapy. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Direcciones Futuras
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has several potential future directions. One of the future directions is to optimize its therapeutic potential for antimicrobial, antifungal, and anticancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies. Furthermore, this compound could be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. This compound has been synthesized through different methods and has been studied for its antimicrobial, antifungal, and anticancer properties. This compound has been shown to inhibit the activity of various enzymes and induce oxidative stress in cancer cells, leading to apoptosis. However, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies.
Métodos De Síntesis
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can be synthesized through various methods. One of the commonly used methods involves the reaction of 2-aminothiophenol with benzyl chloride to form 2-benzylthioaniline. This product is then reacted with thiosemicarbazide in the presence of acetic acid to form this compound.
Aplicaciones Científicas De Investigación
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has shown potential in various scientific research applications. It has been studied for its antimicrobial, antifungal, and anticancer properties. Studies have shown that this compound has a significant inhibitory effect on the growth of various microbial and fungal strains. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c21-15(11-13-7-3-1-4-8-13)18-16-19-20-17(23-16)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPMZRVPHORDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)

![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)
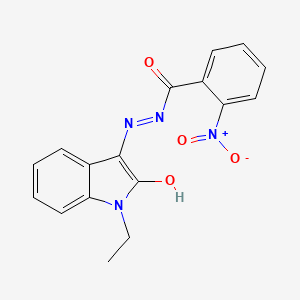

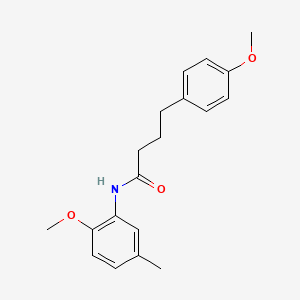
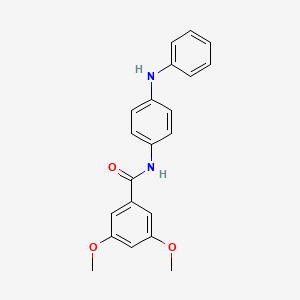
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
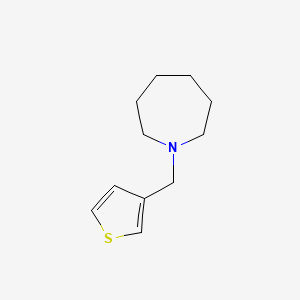
![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
